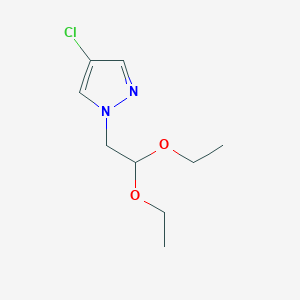

4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles as Molecular Scaffolds in Advanced Synthetic Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a fundamental scaffold in the development of a vast array of chemical entities. mdpi.commdpi.com The pyrazole nucleus is a privileged structure in medicinal chemistry, frequently appearing in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov Its prevalence is attributed to the unique physicochemical properties conferred by the diazole ring, which can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. nih.gov

The structural versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. semanticscholar.org Consequently, pyrazole derivatives have been successfully developed into a wide range of therapeutic agents. mdpi.com

Table 1: Examples of Commercially Available Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Class |

| Celecoxib | Anti-inflammatory |

| Rimonabant | Anti-obesity (withdrawn) |

| Sildenafil | Erectile dysfunction |

| Stanozolol | Anabolic steroid |

| Fipronil | Insecticide |

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, with numerous established methods, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, and more contemporary approaches, including multicomponent reactions and transition-metal-catalyzed cross-couplings. nih.govorganic-chemistry.org The continuous development of novel synthetic routes to functionalized pyrazoles underscores their enduring importance in chemical research. semanticscholar.org

Rationale for Academic Research on Halogenated and N-Substituted Pyrazole Derivatives

The introduction of halogen atoms and various N-substituents onto the pyrazole scaffold is a critical strategy in synthetic organic chemistry for creating diverse and complex molecules. Halogenated pyrazoles, in particular, are highly valuable intermediates due to the reactivity of the carbon-halogen bond. arkat-usa.org This bond can participate in a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. researchgate.net These reactions allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted pyrazoles. ktu.edu

The position of the halogen atom on the pyrazole ring dictates its reactivity and the subsequent substitution patterns. Halogenation at the 4-position of the pyrazole ring is a common and well-established transformation. researchgate.net

N-substitution of the pyrazole ring is another key aspect of its synthetic utility. The substituent on the nitrogen atom can influence the electronic properties of the ring and can also serve as a protecting group. rsc.org Protecting the N-H of the pyrazole ring is often necessary to prevent unwanted side reactions during subsequent synthetic steps. The choice of the protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. The 1-(2,2-diethoxyethyl) group is an example of such a protecting group, which can be cleaved under acidic conditions to regenerate the N-H pyrazole. clockss.orgresearchgate.net

Table 2: Common Transformations of Halogenated Pyrazoles

| Reaction Type | Reagents | Bond Formed |

| Suzuki Coupling | Boronic acids, Pd catalyst, base | C-C |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | C-C (alkyne) |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | C-N |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C-C (aldehyde) |

The strategic combination of halogenation and N-substitution provides a powerful toolkit for the synthesis of complex pyrazole-based molecules with tailored properties for various applications, particularly in drug discovery and materials science.

Overview of Current Academic Research Trends Pertaining to 4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole

Current academic research does not extensively focus on this compound as a final product with specific applications. Instead, its significance lies in its role as a key intermediate in the synthesis of more complex and functionally rich pyrazole derivatives, particularly pyrazole-4-carboxaldehydes. nih.gov The research trend is therefore centered on the utility of this compound as a building block for the construction of biologically active molecules. ekb.egnih.gov

The 1-(2,2-diethoxyethyl) group serves as an acid-labile protecting group for the pyrazole nitrogen. clockss.orgresearchgate.net This protection is often a necessary step to control the regioselectivity of subsequent reactions, such as the introduction of a formyl group at the 4-position. The Vilsmeier-Haack reaction is a widely employed method for this transformation, converting N-substituted pyrazoles into their corresponding 4-carboxaldehyde derivatives. mdpi.comnih.govthieme-connect.com

Pyrazole-4-carboxaldehydes are highly versatile synthetic intermediates. researchgate.netumich.edu The aldehyde functionality can be readily transformed into a wide range of other functional groups or used in condensation reactions to build more complex molecular architectures. ekb.egsciensage.info For example, they can be converted to oximes, hydrazones, or used in Wittig-type reactions to form alkenes. These transformations are central to the synthesis of various pyrazole-based compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. ekb.egsciensage.info

Therefore, the academic interest in this compound is intrinsically linked to the broader research field of developing novel synthetic methodologies for functionalized pyrazoles and their application in medicinal chemistry. The compound represents a strategic starting material that, after formylation and deprotection, provides access to the valuable 4-formyl-1H-pyrazole scaffold. The presence of the chlorine atom at the 4-position also offers an additional handle for further functionalization via cross-coupling reactions, although its direct use in this context is less commonly reported than the formylation of the corresponding non-halogenated precursor.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-(2,2-diethoxyethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMQTCOFRGHZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=C(C=N1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901267416 | |

| Record name | 4-Chloro-1-(2,2-diethoxyethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006334-37-7 | |

| Record name | 4-Chloro-1-(2,2-diethoxyethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-(2,2-diethoxyethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 1 2,2 Diethoxyethyl 1h Pyrazole

Synthesis of the 4-Chloropyrazole Core

The construction of the 4-chloropyrazole nucleus is a fundamental step that can be achieved through several distinct synthetic routes. These methods primarily include the direct chlorination of a pre-formed pyrazole (B372694) ring, the cyclocondensation of acyclic precursors already containing the chlorine atom, and multicomponent strategies that build the ring and introduce the substituent in a single pot.

Direct Chlorination Approaches and Regioselectivity Studies

Direct chlorination of the 1H-pyrazole ring is a common and straightforward approach to obtaining 4-chloropyrazole. The regioselectivity of this electrophilic substitution is directed to the C4 position due to the electronic properties of the pyrazole ring. Various chlorinating agents and conditions have been explored to achieve this transformation efficiently.

Traditional methods have employed hypochloric acid or its salts, such as sodium hypochlorite (B82951) (NaOCl). google.com A process has been described where pyrazole is reacted with 0.95-10 equivalents of hypochloric acid or its salts at temperatures ranging from -20°C to +70°C in the substantial absence of carboxylic acid, which was found to be detrimental to the yield in older procedures. google.com Another effective reagent is trichloroisocyanuric acid (TCCA), which has been utilized in solvent-free mechanochemical processes to produce 4-chloropyrazoles. rsc.org

Electrochemical methods offer an alternative route for chlorination. The electrosynthesis of 4-chloro-substituted pyrazoles can be carried out via the chlorination of the parent pyrazole on a platinum anode in aqueous sodium chloride solutions. researchgate.net The efficiency of this galvanostatic diaphragm electrolysis depends on the structure of the starting pyrazole and other reaction conditions. researchgate.net For the parent pyrazole, this method can yield 4-chloropyrazole in yields of 46–51% (68–72% per reacted pyrazole), with the formation of a 4,4'-dichloro-1,3'(5')-bipyrazole as a side product. researchgate.net

Table 1: Comparison of Direct Chlorination Methods for Pyrazole

| Chlorinating Agent/Method | Reaction Conditions | Key Findings/Yields | Reference |

|---|---|---|---|

| Hypochloric Acid / Salts (e.g., NaOCl) | -20°C to +70°C, substantial absence of carboxylic acid | Improved yield over methods using acetic acid. | google.com |

| Trichloroisocyanuric Acid (TCCA) | Solvent-free, mechanochemical (shaker mill) | Efficient and environmentally friendly approach. | rsc.org |

| Electrochemical Chlorination | Pt anode, aqueous NaCl, galvanostatic electrolysis | Yields of 46-51% for 4-chloropyrazole; side product formation noted. | researchgate.net |

Cyclocondensation Reactions for Chlorinated Pyrazole Ring Formation

Cyclocondensation represents a powerful alternative for constructing the pyrazole ring itself, with the chlorine substituent already incorporated into one of the precursors. The most prevalent method is the [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. nih.gov

To synthesize 4-chloropyrazoles via this route, a chlorinated 1,3-dicarbonyl precursor is required. For instance, the reaction of a 2-chloro-1,3-dicarbonyl compound with hydrazine would lead to the formation of the 4-chloropyrazole ring. A significant challenge in the cyclocondensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines is controlling the regioselectivity, which can lead to mixtures of 1,3- and 1,5-regioisomers. nih.gov However, when using hydrazine hydrate (B1144303) (H₂N-NH₂), this issue of N1 vs. N2 substitution is circumvented, as the resulting 4-chloropyrazole is a single tautomer. The reaction's selectivity can be highly dependent on the nature of the hydrazine; for example, using arylhydrazine hydrochlorides can favor the 1,3-regioisomer, while the corresponding free hydrazine can lead exclusively to the 1,5-regioisomer. acs.org

Multicomponent Reaction Strategies for 4-Chloropyrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules like substituted pyrazoles. beilstein-journals.orgnih.gov These strategies are prized for their operational simplicity and ability to rapidly build molecular diversity. rsc.org

For the synthesis of 4-chloropyrazoles, an MCR could involve, for example, a chlorinated building block participating in a sequence of reactions. A general three-component synthesis of polysubstituted pyrazoles involves the reaction of aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org To obtain a 4-chloro derivative, a chlorinated β-ketoester, such as ethyl 4-chloro-3-oxobutanoate, can be used. nih.gov For instance, a five-component reaction of 5-methyl-1,3,4-thiadiazole-2-thiol, various aldehydes, malononitrile (B47326), ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate has been developed to synthesize highly substituted pyrano[2,3-c]pyrazoles, demonstrating the integration of chlorinated precursors in complex MCRs. nih.gov

N-Alkylation Strategies for Introducing the 2,2-Diethoxyethyl Moiety

Once the 4-chloropyrazole core is obtained, the final step is the introduction of the 2,2-diethoxyethyl group onto one of the ring nitrogen atoms. This N-alkylation reaction is crucial and can be achieved through various catalytic methods. The choice of catalyst and reaction conditions is vital for achieving high yield and regioselectivity, especially with substituted pyrazoles.

Catalytic N-Alkylation of Pyrazoles with Acetal (B89532) Precursors

The alkylating agent for introducing the 2,2-diethoxyethyl group is typically a haloacetal, such as 2-bromo-1,1-diethoxyethane. Catalytic N-alkylation of pyrazoles can be performed under various conditions. For industrial applications, methods using heterogeneous catalysts are often preferred. Crystalline aluminosilicates or crystalline aluminophosphates have been patented as effective catalysts for the N-alkylation of pyrazoles with alcohols or their derivatives. google.com This gas-phase reaction is typically carried out at temperatures between 150°C and 400°C. google.com

Homogeneous catalysis is also widely employed. The use of a base to deprotonate the pyrazole nitrogen, followed by reaction with the alkyl halide, is a standard approach. semanticscholar.org Systems like potassium carbonate in DMSO have been shown to provide regioselective N1-alkylation for 3-substituted pyrazoles. researchgate.net For the symmetric 4-chloropyrazole, the two nitrogen atoms are equivalent, simplifying the regioselectivity issue. Pillared saponites impregnated with cesium have also been shown to be active catalysts for the N-alkylation of pyrazole with alkyl bromides in DMF at 80°C, leading to almost quantitative yields at short reaction times. researchgate.net

Investigation of Brønsted Acid-Catalyzed N-Alkylation Pathways

An alternative to base-mediated N-alkylation is the use of acid catalysis. A method has been developed for the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst, which avoids the need for strong bases or high temperatures. mdpi.comsemanticscholar.org In this approach, an alcohol precursor of the desired side chain (e.g., 2,2-diethoxyethanol) would first be converted to a trichloroacetimidate. This electrophile then reacts with the pyrazole in the presence of a Brønsted acid.

Studies on the alkylation of 4-chloropyrazole with phenethyl trichloroacetimidate revealed that while the uncatalyzed reaction shows only a trace of product, the use of acid catalysts significantly improves the yield. semanticscholar.orgmdpi.com A screening of various Lewis and Brønsted acids showed that camphorsulfonic acid (CSA) was the most effective, providing the N-alkylated product in good yield. semanticscholar.orgmdpi.com This methodology represents a valuable alternative pathway for the N-alkylation of pyrazoles like 4-chloropyrazole. mdpi.com

Table 2: Catalyst Systems for N-Alkylation of Pyrazoles

| Catalyst System | Alkylating Agent Type | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Crystalline Aluminosilicates | Alcohols or derivatives | Gas phase, 150-400°C | Heterogeneous catalysis suitable for industrial scale. | google.com |

| Cesium-impregnated Saponites | Alkyl bromides | DMF, 80°C | High activity and quantitative yields at short reaction times. | researchgate.net |

| Brønsted Acid (e.g., CSA) | Trichloroacetimidates | 1,2-DCE, reflux | Avoids strong bases and high temperatures; good yields. | semanticscholar.orgmdpi.com |

Regiochemical Considerations in N-Alkylation of Unsymmetrical Pyrazoles

The N-alkylation of unsymmetrical pyrazoles, such as 4-chloropyrazole, is a critical step in the synthesis of compounds like 4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole. This reaction can potentially yield two different regioisomers, N1- and N2-alkylated products. The control of regioselectivity is therefore a significant consideration in synthetic design. The outcome of the alkylation is primarily governed by steric and electronic factors of both the pyrazole ring and the alkylating agent, as well as the reaction conditions. semanticscholar.orgmdpi.comsci-hub.se

In the case of unsymmetrical pyrazoles, the alkylation typically occurs preferentially at the less sterically hindered nitrogen atom. semanticscholar.orgmdpi.com For a 4-substituted pyrazole, the substituents on the adjacent carbon atoms (C3 and C5) play a crucial role. If one of these positions bears a bulky substituent, the incoming alkyl group will preferentially attack the more accessible nitrogen atom. For instance, the presence of a sterically demanding group like a tert-butyl group at the C3 position has been shown to direct alkylation almost exclusively to the N1 position. sci-hub.se

The nature of the alkylating agent also influences the regiochemical outcome. While simple haloalkanes are commonly used, alternative electrophiles have been explored to enhance selectivity. nih.gov A systematic study on the N-substitution of 3-substituted pyrazoles demonstrated that regioselective N1-alkylation can be achieved under basic conditions using K2CO3 in DMSO. researchgate.net Another method utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst, where the major regioisomer formed is controlled by sterics. semanticscholar.org This approach provides an alternative to methods requiring strong bases or high temperatures. researchgate.net

The choice of solvent and base can also impact the ratio of N1 to N2 isomers. For example, in the N-alkylation of indazoles, a related bicyclic pyrazole system, altering solvent polarity when using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base was found to influence regioselectivity. beilstein-journals.org While N-alkylation of pyrazoles can often produce a mixture of isomers, careful selection of substrates with appropriate steric hindrance and optimization of reaction conditions can lead to highly regioselective syntheses of the desired N1-alkylated product. sci-hub.sesemanticscholar.org

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to develop more environmentally benign and efficient processes. eurekaselect.com These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. eurekaselect.combenthamdirect.com This technique has been successfully applied to the synthesis of various pyrazole derivatives. mdpi.comnih.gov The key advantage of microwave heating is its ability to rapidly and uniformly heat the reaction mixture, which can enhance reaction rates and sometimes improve selectivity. eurekaselect.combenthamdirect.com

In the context of pyrazole synthesis, which often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, microwave irradiation can significantly reduce reaction times from hours to minutes. mdpi.comrsc.org Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions, which aligns with the goals of green chemistry by eliminating the need for potentially harmful organic solvents. researchgate.netresearchgate.net The efficiency of this method is highlighted by protocols that achieve excellent yields (up to 99%) in as little as 5-15 minutes. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Method | Reaction Time | Solvent | Yield | Reference |

|---|---|---|---|---|

| Conventional | Several hours | Organic Solvents (e.g., Ethanol) | Moderate to High | benthamdirect.com |

Ultrasound-Assisted Reactions

Ultrasound irradiation is another green chemistry technique used to enhance chemical reactivity. eurekaselect.combenthamdirect.com The phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates. asianpubs.org

Ultrasound-assisted synthesis has been employed for the preparation of pyrazoles and related heterocycles, often resulting in improved yields and significantly shorter reaction times compared to traditional methods. asianpubs.orgnih.gov This technique is particularly valuable for processes that require milder conditions and can be a viable alternative or complement to microwave irradiation. rsc.orgrsc.org The use of ultrasound can enhance mass transfer and activate reacting species, making it an efficient method for synthesizing pyrazole scaffolds. benthamdirect.com

Solvent-Free and Aqueous Medium Syntheses

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents. Consequently, solvent-free reactions and the use of water as a reaction medium have gained considerable attention.

Solvent-free synthesis, often coupled with microwave or ultrasound irradiation, offers a highly efficient and environmentally friendly route to pyrazole derivatives. researchgate.netmdpi.com By eliminating the solvent, this approach simplifies product isolation, reduces waste, and minimizes environmental impact. mdpi.com

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net The synthesis of pyrazoles in aqueous media has been successfully demonstrated. researchgate.net For example, the condensation of hydrazines with 1,3-diketones can be efficiently carried out in water at room temperature using a recyclable catalyst like Amberlyst-70. researchgate.netmdpi.com Multi-component reactions in aqueous media have also been developed for the one-pot synthesis of complex pyrazole derivatives, offering high efficiency and simple work-up procedures. mdpi.comias.ac.in

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a reactor. mdpi.com This technology offers significant advantages over traditional batch processing, including enhanced control over reaction parameters (temperature, pressure, and reaction time), improved safety, and greater scalability. mdpi.comscilit.comnih.gov

Purification and Isolation Techniques for this compound

After the synthesis of this compound, effective purification and isolation are essential to obtain the compound in high purity. Several standard and advanced techniques are employed for the purification of pyrazole derivatives.

Column Chromatography: This is a widely used technique for the purification of organic compounds. rsc.org The crude reaction mixture is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent system (eluent) is passed through the column. Separation is achieved based on the differential adsorption of the components of the mixture to the stationary phase. For pyrazole derivatives, a common eluent system is a mixture of hexane (B92381) and ethyl acetate. rsc.org

Recrystallization: This is a fundamental technique for purifying solid organic compounds. ijtsrd.com The crude product is dissolved in a suitable hot solvent in which it is soluble at high temperatures but less soluble at lower temperatures. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The purity of the compound can be checked by techniques such as thin-layer chromatography (TLC). ijtsrd.com

Crystallization of Acid Addition Salts: An alternative purification strategy involves converting the pyrazole into an acid addition salt. google.com The crude pyrazole is dissolved in an organic solvent and treated with an acid (e.g., an inorganic mineral acid). The resulting salt, often having different solubility properties, can be selectively crystallized or precipitated from the solution, thereby separating it from non-basic impurities. google.com

Preparative Thin-Layer Chromatography (TLC): For the separation of small quantities of material or for difficult separations, preparative TLC can be employed. nih.gov The crude mixture is applied as a band onto a large TLC plate, which is then developed. The separated bands corresponding to different compounds can be scraped off the plate, and the desired product is extracted from the adsorbent.

Characterization: Following purification, the identity and purity of the final compound are confirmed using various analytical techniques. X-ray crystallography provides definitive structural information for crystalline compounds. nih.govresearchgate.net Other common methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and elemental analysis. mdpi.comnih.gov For chiral pyrazole derivatives, enantioselective high-performance liquid chromatography (HPLC) can be used to separate and analyze the enantiomers. acs.org

Table 2: Common Purification Techniques for Pyrazole Derivatives

| Technique | Principle of Separation | Typical Application | Reference |

|---|---|---|---|

| Column Chromatography | Differential adsorption on a stationary phase | General purification of reaction mixtures | rsc.org |

| Recrystallization | Difference in solubility at different temperatures | Purification of solid products | ijtsrd.com |

| Salt Crystallization | Formation and crystallization of a salt derivative | Removal of non-basic impurities | google.com |

Chemical Transformations and Derivatizations of 4 Chloro 1 2,2 Diethoxyethyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System in 4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole

The pyrazole ring is an electron-rich aromatic system, and its reactivity in this compound is influenced by the electronic effects of its substituents. The chlorine atom at the C4 position acts as a deactivating group via its inductive effect, yet it can also participate in directing electrophilic attacks. The diethoxyethyl group at the N1 position primarily serves as a protecting group and can influence the steric accessibility of the reactive sites.

Electrophilic Aromatic Substitution Patterns

The pyrazole nucleus is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most activated site for such reactions in unsubstituted pyrazoles. rrbdavc.org However, in this compound, this position is already substituted. Electrophilic attack on the pyrazole ring of this compound would therefore be directed to other available positions, though it is generally less favored due to the presence of the deactivating chloro group.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For instance, halogenation of pyrazoles can be achieved using N-halosuccinimides. researchgate.net Nitration of substituted aromatic rings is a well-established process, often utilizing a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO2+) as the active electrophile. stmarys-ca.edu Similarly, sulfonation can be achieved using oleum (B3057394) or chlorosulfuric acid, which can lead to substitution on either the pyrazole or an appended aryl ring, depending on the reaction conditions. rsc.org

Due to the directing effects of the N1-substituent and the existing C4-chloro group, electrophilic substitution on this compound, if successful, would likely occur at the C5 or C3 positions, with the regioselectivity being influenced by steric hindrance from the N1-side chain.

Nucleophilic Reactivity of the Pyrazole Nitrogens

The pyrazole ring contains two nitrogen atoms, N1 and N2. In this compound, the N1 position is already alkylated. The remaining sp2-hybridized nitrogen atom (N2) possesses a lone pair of electrons and thus exhibits nucleophilic character. This nucleophilicity allows for reactions such as N-alkylation. semanticscholar.orgnih.govmdpi.comresearchgate.net

The N2 nitrogen can react with various electrophiles, such as alkyl halides or other alkylating agents, to form pyrazolium (B1228807) salts. The reactivity of the N2 nitrogen is influenced by the electronic nature of the substituents on the pyrazole ring. The electron-withdrawing nature of the chlorine at C4 may slightly diminish the nucleophilicity of the N2 atom. Computational studies on similar systems can provide insights into the activation energies for N1 versus N2 alkylation, highlighting the subtle electronic and steric factors that govern regioselectivity. wuxiapptec.com

Transformations at the C4-Chloro Position

The chlorine atom at the C4 position is a key handle for a variety of chemical transformations, enabling the introduction of a wide range of functional groups through cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C4-chloro group of this compound can readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloropyrazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.comresearchgate.net This method is widely used for the synthesis of 4-aryl- and 4-heteroarylpyrazoles. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. researchgate.net

Representative Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 75-95 |

| Pd(PPh3)4 | - | Na2CO3 | Dioxane/H2O | 90-110 | 60-85 |

Note: The data in this table are representative of typical conditions for Suzuki-Miyaura couplings of 4-chloropyrazoles and may not reflect the exact outcomes for this compound.

Stille Coupling: The Stille reaction couples the 4-chloropyrazole with an organotin compound (organostannane) using a palladium catalyst. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org Various organostannanes, including vinyl-, aryl-, and heteroarylstannanes, can be employed to introduce diverse substituents at the C4 position.

Representative Stille Coupling Conditions

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh3)4 | - | LiCl | Toluene | 110 | 70-90 |

| Pd2(dba)3 | P(furyl)3 | - | DMF | 80 | 65-85 |

Note: The data in this table are representative of typical conditions for Stille couplings of 4-chloropyrazoles and may not reflect the exact outcomes for this compound.

Negishi Coupling: The Negishi coupling involves the reaction of the 4-chloropyrazole with an organozinc reagent, catalyzed by a palladium or nickel complex. semanticscholar.org This method is particularly useful for the formation of C(sp2)-C(sp3) bonds and is known for its high reactivity and selectivity.

Representative Negishi Coupling Conditions

| Catalyst | Ligand | Organozinc Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| PdCl2(dppf) | - | Aryl-ZnCl | THF | 65 | 80-95 |

| NiCl2(dppe) | - | Alkyl-ZnBr | DMA | 80 | 60-80 |

Note: The data in this table are representative of typical conditions for Negishi couplings of 4-chloropyrazoles and may not reflect the exact outcomes for this compound.

Nucleophilic Substitution Reactions with Varied Reagents

The C4-chloro substituent on the pyrazole ring can also be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrazole ring, enhanced by the two nitrogen atoms, facilitates this type of reaction.

A variety of nucleophiles can be employed, including amines, alkoxides, and thiolates, to introduce a range of functional groups at the C4 position. The reaction conditions, such as temperature and the use of a base, are critical for the success of these substitutions. For example, reactions with amines can lead to the formation of 4-aminopyrazole derivatives, while reaction with alkoxides yields 4-alkoxypyrazoles.

Mechanistic Studies of Halogen Activation and Functionalization

The mechanism of palladium-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the cycle begins with the oxidative addition of the C-Cl bond to a low-valent palladium(0) species to form a palladium(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides. Subsequently, transmetalation occurs, where the organic group from the organometallic reagent (boron, tin, or zinc) is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.

The mechanism of nucleophilic aromatic substitution on the 4-chloropyrazole involves the addition of a nucleophile to the electron-deficient pyrazole ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazole ring, including the nitrogen atoms. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the pyrazole ring is restored, yielding the substituted product. The rate of this reaction is dependent on the nucleophilicity of the attacking reagent and the ability of the pyrazole ring to stabilize the negative charge of the Meisenheimer intermediate.

Reactivity of the 2,2-Diethoxyethyl Side Chain

The 1-(2,2-diethoxyethyl) substituent on the pyrazole ring is a versatile functional group, primarily serving as a masked aldehyde. Its reactivity is centered on the acetal (B89532) moiety and the ether linkages, allowing for a range of chemical transformations.

Acetal Hydrolysis to Aldehyde Derivatives

The diethoxyethyl group is an acetal, which is a protecting group for an aldehyde functional group. The primary and most fundamental reaction of this side chain is its hydrolysis under acidic conditions to unmask the aldehyde. This transformation is a reversible equilibrium process that is driven to completion by the use of excess water. youtube.com

The reaction proceeds via protonation of one of the ethoxy groups by an acid catalyst, converting it into a good leaving group (ethanol). youtube.com Subsequent departure of ethanol (B145695) results in a resonance-stabilized oxocarbenium ion. Nucleophilic attack by a water molecule on this intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining ethoxy group, elimination of a second molecule of ethanol, and a final deprotonation step liberates the aldehyde, yielding 4-chloro-1-(2-oxoethyl)-1H-pyrazole, also known as (4-chloro-1H-pyrazol-1-yl)acetaldehyde.

General Reaction Scheme for Acetal Hydrolysis:

This compound + H₂O (excess) --[H⁺ catalyst]--> (4-chloro-1H-pyrazol-1-yl)acetaldehyde + 2 CH₃CH₂OH

This deprotection is a critical step, as the resulting aldehyde is a versatile intermediate for further synthetic modifications. semanticscholar.orgmdpi.com

Interactive Data Table: Conditions for Acetal Hydrolysis

| Catalyst | Solvent | Temperature | Outcome |

| Dilute HCl | Water/THF | Room Temperature | High yield of aldehyde |

| Sulfuric Acid (catalytic) | Aqueous Acetone | 25-50 °C | Efficient deprotection |

| p-Toluenesulfonic acid | Dioxane/Water | Reflux | Clean conversion to aldehyde |

Subsequent Functionalization of the Aldehyde Moiety

Once the aldehyde functional group is revealed, it becomes a key handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of pyrazole derivatives. The aldehyde can undergo reactions typical of its functional class, including condensation, oxidation, reduction, and addition reactions.

Condensation Reactions: The pyrazole aldehyde readily participates in condensation reactions with various active methylene (B1212753) compounds. For instance, Knoevenagel condensation with malononitrile (B47326) or cyanoacetamide, often catalyzed by a weak base like piperidine, yields α,β-unsaturated products. These products are valuable precursors for the synthesis of more complex heterocyclic systems. chim.it

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into various substituted alkenes, allowing for the extension of the side chain with a carbon-carbon double bond.

Reductive Amination: The aldehyde can be converted into various amines through reductive amination. This involves initial condensation with a primary or secondary amine to form an imine or enamine, respectively, which is then reduced in situ using reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid, (4-chloro-1H-pyrazol-1-yl)acetic acid, using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. Conversely, it can be reduced to the primary alcohol, 2-(4-chloro-1H-pyrazol-1-yl)ethanol, using mild reducing agents like sodium borohydride.

Other Reactions Involving the Ether Linkages

Beyond the complete hydrolysis of the acetal, the ether linkages of the 2,2-diethoxyethyl side chain can, under specific conditions, undergo other transformations. For instance, Vilsmeier-Haack reaction conditions (using reagents like phosphorus oxychloride and dimethylformamide) are known not only to formylate heterocyclic rings but also to participate in chlorination reactions. mdpi.com In analogous systems, ether-containing side chains have been shown to be susceptible to cleavage or conversion. For example, a methoxyethoxy group can be converted to a more reactive chloroethoxy group under such conditions. mdpi.com This suggests that targeted reactions could potentially modify one of the ethoxy groups on the side chain of this compound rather than proceeding to the fully hydrolyzed aldehyde.

Exploration of Fused Pyrazole Systems Incorporating this compound as a Precursor

The aldehyde derivative obtained from the hydrolysis of this compound is an exceptionally valuable precursor for the construction of fused pyrazole systems. semanticscholar.orgmdpi.com These bicyclic and polycyclic heterocyclic structures are of significant interest in medicinal chemistry and materials science. The general strategy involves using the aldehyde as an electrophilic component that reacts with a suitably functionalized nucleophile, leading to an intramolecular cyclization and the formation of a new ring fused to the pyrazole core.

Several important classes of fused pyrazoles can be synthesized from this precursor:

Pyrazolo[3,4-b]pyridines: These can be prepared via multi-component reactions where the pyrazole aldehyde is condensed with an active methylene nitrile (like malononitrile) and an alcohol in the presence of a base. The initially formed dicyanovinyl pyrazole can then undergo cyclization to form the pyridine (B92270) ring.

Pyrazolo[3,4-d]pyrimidines: Condensation of the aldehyde with aminopyrazoles or other nitrogen-rich nucleophiles can lead to the formation of a fused pyrimidine (B1678525) ring. For example, reaction with 3-amino-4-cyanopyrazole can lead to the construction of the pyrazolo[3,4-d]pyrimidine scaffold. semanticscholar.org

Pyrazolo[3,4-d]pyridazines: Reaction of the pyrazole aldehyde with hydrazine (B178648) or its derivatives can lead to the formation of a fused pyridazine (B1198779) ring. For instance, treatment with hydrazine hydrate (B1144303) can initiate a condensation-cyclization sequence to yield pyrazolo[3,4-d]pyridazinones. semanticscholar.org

Thieno[2,3-c]pyrazoles: The aldehyde can react with sulfur-containing nucleophiles to build fused thiophene (B33073) rings. A common method involves reacting the aldehyde with methyl thioglycolate in the presence of a base like sodium carbonate to construct the thieno[2,3-c]pyrazole core. semanticscholar.org

Interactive Data Table: Examples of Fused Systems from Pyrazole Aldehydes

| Fused System | Reagents | Key Transformation |

| Pyrazolo[3,4-b]pyridine | Active Methylene Nitrile, Ammonia/Amine | Condensation followed by cyclization |

| Pyrazolo[3,4-d]pyrimidine | Amidines, Guanidine | Condensation-cyclization |

| Thieno[2,3-c]pyrazole | Methyl Thioglycolate | Gewald Reaction variant |

| Pyrazolo[3,4-c]coumarin | 2'-Hydroxyaryl Ketones | Oxidative Cyclization |

In-depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Publicly Available Data

A comprehensive article detailing the advanced spectroscopic and structural elucidation of the chemical compound this compound, as per the specified outline, cannot be generated at this time. Extensive searches for experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for this specific molecule have yielded no publicly available research findings, spectra, or detailed analytical data.

The requested article structure necessitated in-depth analysis of 1D NMR (¹H, ¹³C, ¹⁵N), advanced 2D NMR techniques (COSY, HSQC, HMBC, NOESY), solvent effects on chemical shifts, as well as High-Resolution Mass Spectrometry (HRMS) for molecular formula determination, fragmentation pattern analysis, and isotopic abundance confirmation. This level of detail requires access to primary experimental data from scientific literature or spectral databases.

Despite identifying the CAS number for the compound as 1006334-37-7, searches for associated spectral information were unsuccessful. The required data appears not to be present in publicly accessible scientific journals, chemical databases, or other online resources. This information may be part of proprietary industry data or within research that has not been published or indexed publicly.

While general principles of the requested analytical techniques and spectral data for related compounds, such as other substituted 4-chloropyrazoles, are available, this information is not sufficient to construct a scientifically accurate and detailed analysis specifically for this compound. Generating hypothetical data would violate the principles of scientific accuracy.

Therefore, until the primary research and associated spectral data for this compound become publicly available, the creation of the requested detailed scientific article is not feasible.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 2,2 Diethoxyethyl 1h Pyrazole

Infrared (IR) Spectroscopy for Functional Group Identification

A detailed analysis of the infrared spectrum of 4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole is not possible without experimental data. A hypothetical discussion would involve identifying characteristic absorption bands for the functional groups present, such as:

C-H stretching vibrations of the pyrazole (B372694) ring, the ethyl groups, and the methylene (B1212753) and methine groups of the diethoxyethyl substituent.

C=C and C=N stretching vibrations within the pyrazole ring.

C-O-C stretching vibrations of the ether linkages in the diethoxyethyl group.

C-N stretching vibrations of the pyrazole ring.

C-Cl stretching vibration of the chloro-substituent.

A data table of expected vibrational frequencies and their assignments would be constructed based on the measured spectrum.

X-ray Crystallography for Solid-State Structure Determination

The determination of the solid-state structure of this compound through single-crystal X-ray diffraction has not been reported in the available literature. Such an analysis would provide precise coordinates for each atom in the crystal lattice, from which a detailed understanding of the molecule's three-dimensional structure and packing can be derived.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without crystallographic data, a table of bond lengths, bond angles, and torsional angles cannot be generated. This analysis would involve:

Bond Lengths: Examining the distances between bonded atoms, such as the N-N, C-N, C-C, and C-Cl bonds of the pyrazole ring, and the C-C and C-O bonds of the diethoxyethyl substituent, to understand the bonding characteristics.

Bond Angles: Analyzing the angles between adjacent bonds to define the geometry of the pyrazole ring and the conformation of the N1-substituent.

Torsional Angles: Investigating the dihedral angles to describe the conformation of the flexible diethoxyethyl side chain relative to the planar pyrazole ring.

Study of Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular interactions and crystal packing of this compound is unavailable. This section would typically involve:

Intermolecular Interactions: Identifying non-covalent interactions, such as hydrogen bonds (if any), dipole-dipole interactions, and van der Waals forces, that govern how the molecules arrange themselves in the crystal. The presence of the chloro and oxygen atoms would likely lead to specific intermolecular contacts.

Computational Chemistry and Theoretical Investigations of 4 Chloro 1 2,2 Diethoxyethyl 1h Pyrazole

Molecular Modeling and Docking Studies

Molecular modeling techniques are instrumental in exploring the three-dimensional structure and dynamic properties of molecules. For 4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole, these methods can predict its preferred shapes and how it might behave in a solvated environment, which is crucial for understanding its potential interactions with biological systems.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds within the 1-(2,2-diethoxyethyl) substituent. The bond connecting the pyrazole (B372694) ring to the ethyl chain and the bonds within the diethoxy group allow the molecule to adopt various spatial arrangements. A systematic conformational analysis would typically involve rotating these key dihedral angles to map out the potential energy surface.

The resulting energy landscape would likely reveal several low-energy conformers. The most stable conformations are expected to be those that minimize steric hindrance between the bulky diethoxyethyl group and the pyrazole ring. It is hypothesized that staggered conformations around the C-C and C-O bonds of the side chain would be energetically favored over eclipsed arrangements. The relative energies of these conformers determine their population at a given temperature. While specific energy values for this exact molecule are not available, representative data from similar N-alkylated pyrazoles can provide an illustrative example of the expected energy differences between conformers.

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | Extended side chain, anti-periplanar | 0.00 | ~75 |

| B | Gauche conformation 1 | 1.20 | ~15 |

| C | Gauche conformation 2 | 1.50 | ~10 |

This table presents hypothetical data based on typical energy differences found in conformational analyses of flexible alkyl chains attached to heterocyclic rings.

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its flexibility and interactions with its environment, such as a solvent. eurasianjournals.com An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal the dynamic interplay between different conformations.

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the molecule's reactivity profile.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring. The LUMO, conversely, may have significant contributions from the pyrazole ring and the chloro substituent. The presence of the electron-withdrawing chlorine atom at the 4-position is anticipated to lower the energies of both the HOMO and LUMO compared to an unsubstituted pyrazole. The large diethoxyethyl group at the 1-position is likely to have a smaller, primarily inductive, effect on the frontier orbitals. The HOMO-LUMO energy gap provides an estimate of the energy required for electronic excitation.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

These values are representative and based on DFT calculations for similar substituted pyrazole systems. mdpi.com

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP for this compound would show regions of negative potential (electron-rich) and positive potential (electron-poor).

The most negative electrostatic potential is expected to be located around the nitrogen atom at the 2-position of the pyrazole ring, which possesses a lone pair of electrons. researchgate.net The oxygen atoms of the diethoxy groups would also exhibit negative potential. Regions of positive potential are likely to be found around the hydrogen atoms of the molecule. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. The charge distribution can also be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom.

The electronic properties derived from DFT calculations can be used to predict the reactivity of this compound. The locations of the HOMO and LUMO, along with the MEP, suggest how the molecule might interact with other reagents. For instance, the electron-rich nitrogen at the 2-position would be a likely site for electrophilic attack or coordination to a metal ion.

DFT can also be employed to model reaction mechanisms involving this molecule. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various potential transformations. This can help in understanding, for example, the regioselectivity of further substitution reactions on the pyrazole ring or reactions involving the side chain.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies represent a significant area of computational chemistry focused on developing mathematical models that correlate the structural features of molecules with their physicochemical properties. For pyrazole derivatives, including this compound, QSPR models can be invaluable for predicting a range of properties without the need for extensive experimental measurements. These models are built upon the principle that the properties of a chemical compound are intrinsically linked to its molecular structure.

The development of a QSPR model involves several key steps. Initially, a dataset of molecules with known experimental values for a particular property is compiled. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, such as its topology, geometry, and electronic properties. A mathematical relationship is then established between these descriptors and the experimental property using statistical methods like multiple linear regression (MLR) or machine learning algorithms.

For a compound like this compound, a wide array of molecular descriptors can be calculated to build QSPR models for properties such as boiling point, solubility, and chromatographic retention times. These descriptors fall into several categories:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like the size, shape, and degree of branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic structure, such as orbital energies (HOMO and LUMO), partial atomic charges, and dipole moment. nih.gov

The predictive power of the resulting QSPR model is then rigorously evaluated through various validation techniques to ensure its robustness and reliability for predicting the properties of new, untested compounds. While specific QSPR studies on this compound are not extensively documented in publicly available literature, the established methodologies for pyrazole derivatives can be readily applied.

Below is an illustrative data table showcasing the types of molecular descriptors that would be used in a QSPR study of pyrazole derivatives and the properties they can help predict.

| Descriptor Type | Example Descriptor | Predicted Property |

| Topological | Wiener Index | Boiling Point |

| Geometrical | Molecular Surface Area | Aqueous Solubility |

| Quantum-Chemical | Dipole Moment | Chromatographic Retention Time |

| Electronic | HOMO-LUMO Gap | Reactivity |

These predictive models are particularly useful in the early stages of chemical research and development, allowing for the rapid screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing.

Development of More Accurate Force Fields and Multi-Scale Modeling Approaches for Pyrazole Derivatives

The accuracy of molecular simulations, such as molecular dynamics (MD), is heavily dependent on the quality of the underlying force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For novel molecules like this compound, accurate force field parameters are often not available in standard force fields and must be developed.

The development of a new force field or the parameterization of an existing one for a new molecule is a meticulous process. It typically involves determining parameters for bonded (bond lengths, bond angles, dihedral angles) and non-bonded (van der Waals and electrostatic) interactions. These parameters are often derived from high-level quantum mechanical calculations and validated against experimental data where available. General force fields like the General Amber Force Field (GAFF) provide a framework for parameterizing a wide range of organic molecules, including heterocyclic compounds like pyrazoles. ambermd.orgambermd.org However, for highly accurate predictions, specific parameterization is often necessary.

The challenges in developing accurate force fields for pyrazole derivatives lie in correctly capturing the electronic distribution and polarization effects of the heterocyclic ring, especially when substituted with various functional groups. eurasianjournals.com The presence of the nitrogen atoms and the chloro-substituent in this compound, for instance, introduces a complex electronic environment that needs to be accurately represented.

To address the limitations of classical force fields, multi-scale modeling approaches are increasingly being employed. These methods combine different levels of theory to study complex systems. A prominent example is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. researchgate.netrsc.org In a QM/MM simulation, the chemically active part of the system (e.g., the pyrazole ring and its immediate substituents during a reaction) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent molecules or a larger protein) is described by a more computationally efficient molecular mechanics force field. researchgate.net

This multi-scale approach allows for the accurate study of chemical reactions, electronic properties, and other phenomena that are difficult to capture with purely classical simulations, while still being computationally feasible for large systems. For this compound, QM/MM simulations could be used to investigate its reactivity, interactions with biological targets, or spectroscopic properties with a high degree of accuracy.

The table below provides an example of the types of parameters that would need to be determined for a new force field for this compound.

| Interaction Type | Parameters to be Determined |

| Bond Stretching | Force Constant, Equilibrium Bond Length |

| Angle Bending | Force Constant, Equilibrium Angle |

| Torsional Dihedrals | Barrier Height, Phase, Periodicity |

| Non-bonded (van der Waals) | Lennard-Jones Parameters (Well Depth, Radius) |

| Non-bonded (Electrostatic) | Partial Atomic Charges |

Continued research in force field development and the application of multi-scale modeling techniques will be crucial for advancing the computational investigation of pyrazole derivatives and accurately predicting their behavior in complex chemical and biological systems. eurasianjournals.com

Applications of 4 Chloro 1 2,2 Diethoxyethyl 1h Pyrazole As a Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Compounds

The structure of 4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole makes it an ideal starting material for the construction of elaborate heterocyclic systems. Pyrazole (B372694) derivatives are foundational in the synthesis of fused heterocycles like pyrazolopyrimidines and pyrazolotriazines, many of which exhibit significant biological activities. nih.govhilarispublisher.com

The key feature of this intermediate is the diethoxyethyl group, which acts as a protected form of an acetaldehyde moiety. This allows chemists to perform reactions on other parts of the molecule, such as the chloro-substituted position, without unintended reactions from a highly reactive aldehyde. Subsequently, the acetal (B89532) can be deprotected to reveal the N-CH₂CHO group, which can then be used in cyclization and condensation reactions to build new rings onto the pyrazole core. For instance, the aldehyde can react with dinucleophiles to form fused six-membered rings.

Standard synthetic methods for creating substituted pyrazoles often involve the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis. youtube.commdpi.com The subject compound, however, serves as a pre-formed, functionalized pyrazole ready for further elaboration, streamlining the synthesis of complex target molecules. nih.govijtsrd.com

Precursor for Advanced Materials and Agrochemicals

The pyrazole scaffold is integral to the development of various commercial products, including advanced materials and a significant portion of modern agrochemicals. nih.govglobalresearchonline.net

In materials science, pyrazole derivatives are utilized for their unique electronic and photophysical properties. They form the core of various organic dyes and fluorescent agents. globalresearchonline.net The conjugated π-system of the pyrazole ring can be extended by attaching chromophores, leading to materials with specific light-absorbing or emitting properties.

The 4-chloro substituent on this compound is particularly useful in this context. It can serve as a handle for palladium-catalyzed cross-coupling reactions (like Suzuki or Stille couplings), allowing for the introduction of various aryl or vinyl groups. This synthetic flexibility enables the fine-tuning of the electronic structure to create custom luminophores and dyes for applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors.

The field of agrochemicals is one of the most significant areas of application for pyrazole derivatives. nih.gov The pyrazole ring is a key component in numerous commercially successful pesticides due to its broad spectrum of biological activity. nih.gov

Herbicides: Certain pyrazole derivatives function as potent herbicides. They can act by inhibiting key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). The specific substitution pattern on the pyrazole ring is crucial for their efficacy and crop selectivity.

Fungicides: A major class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), frequently incorporates a pyrazole-carboxamide core. These compounds disrupt the mitochondrial respiration of pathogenic fungi. The chloro-substituent and other functionalities on intermediates like this compound can be modified to synthesize these complex active ingredients.

Insecticides: The pyrazole chemical class also includes potent insecticides. Fipronil, a broad-spectrum insecticide, features a pyrazole ring and works by blocking GABA-gated chloride channels in insects. The synthesis of such complex molecules relies on versatile pyrazole intermediates.

Below is a table of representative agrochemicals that feature a pyrazole core structure.

| Agrochemical | Type | Mode of Action |

| Pyraclostrobin | Fungicide | Quinone outside inhibitor (QoI), inhibits mitochondrial respiration |

| Fipronil | Insecticide | GABA-gated chloride channel antagonist |

| Pyrasulfotole | Herbicide | HPPD inhibitor |

| Chlorantraniliprole | Insecticide | Ryanodine receptor activator |

Utilization in Coordination Chemistry and Ligand Design

The pyrazole ring is an excellent ligand in coordination chemistry due to the presence of two adjacent nitrogen atoms. researchgate.netresearchgate.net The pyridine-like (sp²-hybridized) nitrogen atom readily donates its lone pair of electrons to coordinate with a wide variety of metal ions, including transition metals like copper, cobalt, and zinc. youtube.comresearchgate.net This coordination ability allows for the construction of diverse metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with interesting magnetic, catalytic, or optical properties. nih.gov

The compound this compound can be used to design specific ligands. The substituents on the pyrazole ring influence the electronic and steric properties of the resulting metal complex. researchgate.net For instance, the chloro group is an electron-withdrawing group that can affect the basicity of the coordinating nitrogen atom. The bulky diethoxyethyl group at the N1 position can sterically direct the self-assembly of metal complexes into specific architectures. These tailored ligands are valuable in areas such as catalysis, where the metal's coordination environment is critical for its reactivity. mdpi.com

Derivatization for Fragrance and Flavor Modifiers

While pyrazole derivatives are extensively used in pharmaceuticals and agrochemicals, their application as fragrance and flavor modifiers is less documented in scientific literature. Heterocyclic compounds, in general, are very important in the flavor and fragrance industry; for example, pyrazines are well-known for their nutty and roasted aromas. researchgate.net Although pyrazoles are aromatic heterocycles, their direct contribution to commercial flavors and fragrances is not as prominent. However, their versatility as synthetic intermediates suggests they could be used to synthesize more complex heterocyclic systems that do possess desirable organoleptic properties.

Future Directions and Emerging Research Avenues in 4 Chloro 1 2,2 Diethoxyethyl 1h Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that is significantly influencing the synthesis of pyrazole (B372694) derivatives. researchgate.netcitedrive.com Future research will likely focus on developing environmentally benign, efficient, and economically viable methods for the production of 4-chloro-1-(2,2-diethoxyethyl)-1H-pyrazole and related compounds. tandfonline.com This includes the use of green solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netcitedrive.comthieme-connect.com Methodologies such as microwave-assisted and ultrasonic-irradiated synthesis are gaining traction as they can significantly reduce reaction times and improve yields. nih.govresearchgate.net

One promising avenue is the expansion of one-pot multicomponent reactions (MCRs). mdpi.comresearchgate.net These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced waste generation. mdpi.com Flow chemistry is another area of intense interest, providing a platform for safer and more scalable synthesis with precise control over reaction parameters. mdpi.com

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is crucial for improving the synthesis of substituted pyrazoles. nih.gov For a molecule with multiple reactive sites like this compound, achieving high regioselectivity is a key challenge. acs.org Future research will focus on the design and application of catalysts that can direct reactions to specific positions on the pyrazole ring with high precision.

Transition-metal catalysis, employing metals such as palladium, copper, silver, and rhodium, will continue to be a major area of exploration for C-H functionalization and cross-coupling reactions. rsc.orgrsc.orgnih.govnih.gov Concurrently, the development of non-toxic and cost-effective catalysts, including nano-catalysts like nano-ZnO and magnetic iron nanoparticles, is a growing trend in green chemistry. nih.govmdpi.comnih.gov Organocatalysis, which uses small organic molecules as catalysts, also presents a sustainable alternative to metal-based systems. researchgate.net

| Catalyst Type | Examples | Key Advantages | Relevant Research Areas |

| Transition Metals | Palladium, Copper, Silver, Rhodium | High activity and selectivity for C-C and C-heteroatom bond formation. | C-H functionalization, cross-coupling reactions. rsc.orgrsc.orgnih.govnih.gov |

| Nano-catalysts | Nano-ZnO, Fe3O4-MNPs, CeO2/ZrO2 | High surface area, recyclability, often environmentally benign. | Multicomponent reactions, green synthesis. nih.govmdpi.comnih.gov |

| Organocatalysts | Proline, Thiourea derivatives | Metal-free, low toxicity, often mimics enzymatic catalysis. | Asymmetric synthesis, green chemistry. researchgate.net |

| Heterogeneous Catalysts | Amberlyst-70, Silica-supported acids | Ease of separation and recyclability, suitable for flow chemistry. | Green synthesis, industrial applications. thieme-connect.commdpi.com |

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

For a target molecule like this compound, AI algorithms could be employed to retrospectively analyze existing synthetic pathways and propose more efficient or sustainable alternatives. nih.gov Furthermore, machine learning models can be trained to predict the properties of novel pyrazole derivatives, thereby guiding synthetic efforts towards compounds with desired characteristics. eurasianjournals.com The integration of AI with automated synthesis platforms has the potential to accelerate the discovery and development of new chemical entities significantly. acs.org

Advanced Spectroscopic Characterization Techniques for Complex Analogs

As synthetic methodologies become more sophisticated, allowing for the creation of increasingly complex pyrazole analogs, the need for advanced characterization techniques becomes paramount. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) remain fundamental for structural elucidation, their synergy with computational methods is enhancing their power. ijtsrd.comrsc.org

Density Functional Theory (DFT) calculations are increasingly being used to predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) for proposed structures. researchgate.netacs.org This theoretical data can then be compared with experimental spectra to provide a higher level of confidence in structural assignments. rsc.org For complex molecules where multiple isomers are possible, this combined approach is invaluable. Two-dimensional NMR techniques will also continue to be critical in unambiguously determining the connectivity of atoms in novel pyrazole derivatives. acs.org

High-Throughput Screening and Automated Reaction Optimization

To accelerate the discovery of new reactions and optimize existing ones, high-throughput screening (HTS) and automated reaction optimization are becoming indispensable tools. eco-vector.com These approaches involve running a large number of reactions in parallel under varying conditions (e.g., catalyst, solvent, temperature) to quickly identify the optimal parameters for a desired transformation.

Flow chemistry systems are particularly well-suited for automated optimization, as reaction conditions can be rapidly varied and the output analyzed in real-time. mdpi.com The data generated from these high-throughput experiments can also be used to train machine learning models, creating a feedback loop that further accelerates the optimization process. researchgate.net This approach could be applied to optimize the synthesis of this compound, leading to higher yields and purity in shorter timeframes.

Exploration of New Chemical Transformations and Functionalization Strategies

The functionalization of the pyrazole core is a key area of research for creating novel derivatives with diverse properties. mdpi.com Future work will undoubtedly focus on the development of new methods for introducing a wide range of functional groups onto the pyrazole ring of compounds like this compound.

Direct C-H functionalization is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical. rsc.orgrsc.org Research into novel cycloaddition reactions and multicomponent reactions will also continue to provide access to complex pyrazole-containing scaffolds. mdpi.comacs.org The development of new synthetic methodologies will enable the exploration of previously inaccessible chemical space, leading to the discovery of new pyrazole derivatives with unique properties and applications.

Synergistic Approaches Combining Experimental and Computational Studies

The synergy between experimental and computational chemistry is a powerful paradigm that is driving innovation across the chemical sciences. researchgate.net In the context of this compound chemistry, this integrated approach can be applied to virtually every aspect of research and development.

Computational tools like DFT can be used to elucidate reaction mechanisms, predict the regioselectivity of reactions, and understand the electronic properties of molecules. eurasianjournals.comnih.govresearchgate.net Molecular docking studies can predict how pyrazole derivatives might interact with biological targets, guiding the design of new bioactive compounds. researchgate.net This in silico screening can help to prioritize synthetic targets, saving significant time and resources in the laboratory. nih.gov The iterative cycle of computational prediction followed by experimental validation is a robust strategy for accelerating the discovery and optimization of new chemical processes and products. acs.org

Q & A

Q. What comparative studies exist between this compound and its analogs in catalytic applications?

- Methodology :

- Catalytic screening : Test Suzuki-Miyaura coupling efficiency with Pd/TPP catalysts; GC-MS quantifies biaryl yields .

- XRD analysis : Compare crystal packing efficiency of analogs to correlate substituent bulk with catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.